molecular formula C19H17N3O3 B5559550 2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

Cat. No.: B5559550
M. Wt: 335.4 g/mol
InChI Key: VCONWJYQGFEVNW-CIAFOILYSA-N
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Description

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline moiety linked to an acetamide group through a methoxyphenoxy bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is further reacted with quinoline-8-carbaldehyde under Schiff base formation conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkoxides in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide stands out due to its unique combination of a quinoline moiety and a methoxyphenoxy bridge, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-16-7-9-17(10-8-16)25-13-18(23)22-21-12-15-5-2-4-14-6-3-11-20-19(14)15/h2-12H,13H2,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCONWJYQGFEVNW-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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